Ethyl angelate

Description

Significance of Ethyl Angelate within Natural Product Chemistry

Esters of angelic acid are recognized as active components in some traditional herbal preparations. wikipedia.org The investigation into specific esters like this compound is part of a larger effort within natural product chemistry to isolate and characterize individual components of complex mixtures to understand their contribution to the properties of the whole extract. nih.gov The structural similarity and frequent co-occurrence with isomers, such as tiglates, present an analytical challenge that drives the development of more precise spectroscopic and chromatographic methods. researchgate.netni.ac.rs

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

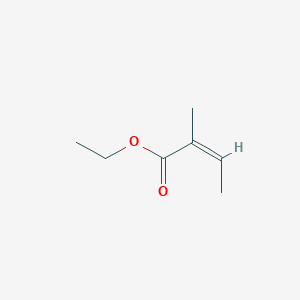

| Molecular Formula | C₇H₁₂O₂ | PubChem nih.gov |

| IUPAC Name | ethyl (Z)-2-methylbut-2-enoate | PubChem nih.gov |

| Molecular Weight | 128.17 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Historical Trajectories and Foundational Discoveries of Angelate Esters

The history of angelate esters begins with the discovery of their parent compound, angelic acid. In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of garden angelica (Angelica archangelica), an herb whose medicinal properties were, according to lore, revealed by an archangel. wikipedia.orgacs.org This discovery was a crucial first step, providing the foundational knowledge for the subsequent identification of its various esters.

Angelic acid itself is found in the roots of many plants, particularly those in the Apiaceae family, which includes angelica, masterwort (Peucedanum ostruthium), and lovage (Levisticum officinale). wikipedia.org The identification of esters of angelic acid came later, with the advancement of analytical techniques for studying the composition of essential oils. google.com Researchers found that a significant portion of Roman chamomile oil is composed of esters of angelic acid and its geometric isomer, tiglic acid. wikipedia.org

A persistent challenge in the historical study of these compounds has been their facile isomerization. Angelic acid, the cis isomer of 2-methyl-2-butenoic acid, can be easily converted to its more stable trans isomer, tiglic acid, particularly when heated or in the presence of inorganic acids. wikipedia.org This chemical behavior complicated early efforts to isolate and synthesize pure angelate esters, as attempts to create angeloyl chloride often resulted in the formation of tigloyl chloride instead. acs.org This historical difficulty underscores the importance of careful and precise analytical methods in the study of these natural esters. ni.ac.rsacs.org

Table 2: Selected Natural Sources of Angelate Esters

| Plant Species | Common Name | Angelate Compounds Present | Source |

|---|---|---|---|

| Anthemis nobilis | Roman Chamomile | Esters of angelic and tiglic acids, isobutyl angelate, amyl angelate | Wikipedia wikipedia.org, From Nature With Love fromnaturewithlove.com |

| Angelica archangelica | Garden Angelica | Angelic acid | Wikipedia wikipedia.org, American Chemical Society acs.org |

| Peucedanum ostruthium | Masterwort | Angelic acid | Wikipedia wikipedia.org |

| Levisticum officinale | Lovage | Angelic acid | Wikipedia wikipedia.org, American Chemical Society acs.org |

| Helichrysum italicum | Immortelle | Phenthis compound | ResearchGate researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPHLAAOJMTMLY-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Investigations of Ethyl Angelate

Elucidation of Natural Sources and Distribution

Ethyl angelate has been identified in several plant species, contributing to their characteristic aroma profiles. Its distribution is not limited to a single plant family, indicating a broader role in the plant kingdom.

Identification in Specific Plant Species

The presence of this compound has been confirmed in the following plant species through detailed chemical analysis of their essential oils and volatile fractions:

| Plant Species | Family | Common Name |

| Mangifera indica | Anacardiaceae | Mango |

| Zanthoxylum schinifolium | Rutaceae | Korean pepper |

| Croton zehntneri | Euphorbiaceae | N/A |

Data derived from scientific literature on plant volatile compounds.

Research has reported the presence of this compound in Mangifera indica (mango). It is also a constituent of the essential oil from the leaves of Zanthoxylum schinifolium. Furthermore, it has been identified in the essential oil of Croton zehntneri, a plant native to Brazil. While many plants in the Apiaceae family, such as Garden Angelica (Angelica archangelica), and Roman chamomile (Anthemis nobilis) are known to contain various esters of angelic acid, the specific presence of this compound in these species requires further explicit confirmation in scientific literature. wikipedia.orgacs.orgnih.gov

Characterization as a Plant Secondary Metabolite

This compound is classified as a plant secondary metabolite. Unlike primary metabolites that are essential for the basic survival of the plant (e.g., sugars, amino acids), secondary metabolites are involved in the interaction of the plant with its environment. These compounds often play a crucial role in defense against herbivores and pathogens, as well as in attracting pollinators and seed dispersers.

The volatile nature of this compound suggests its primary role is likely related to aroma, contributing to the characteristic scent of the fruits and flowers in which it is found. This aroma can serve to attract animals for pollination or fruit consumption, thereby aiding in the plant's reproductive success. Esters of angelic acid are known to be active components in various herbal preparations, and related compounds like phenthis compound are explicitly described as rare plant secondary metabolites. acs.org

Biosynthetic Pathway Postulation and Enzymatic Studies

While specific enzymatic studies on the complete biosynthetic pathway of this compound are not extensively detailed in current literature, a pathway can be postulated based on the known biosynthesis of its precursors and the general mechanisms of ester formation in plants. The proposed pathway involves two main stages: the synthesis of angelic acid and its subsequent esterification with ethanol (B145695).

The biosynthesis of angelic acid is understood to originate from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted into angelic acid. This process is a part of the broader metabolic pathways that produce various branched-chain amino acid-derived compounds in plants. nih.govnih.gov

The final step in the formation of this compound is the esterification of angelic acid with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers by transferring an acyl group from an acyl-CoA molecule to an alcohol. researchgate.netfrontiersin.org In the case of this compound, a putative AAT would catalyze the following reaction:

Angelyl-CoA + Ethanol → this compound + Coenzyme A

Although a specific AAT responsible for this compound synthesis has not yet been isolated and characterized, the activity of these enzymes in producing other ethyl esters (like ethyl acetate (B1210297) and ethyl butyrate) from their respective acyl-CoA precursors and ethanol is well-documented in various plants and microorganisms. nih.govnih.gov Therefore, it is highly probable that a similar enzymatic mechanism is responsible for the production of this compound in the plant species where it is found.

Synthetic Methodologies and Chemo Enzymatic Routes to Ethyl Angelate

Chemical Synthesis Strategies

Chemical synthesis remains a fundamental approach for producing ethyl angelate. These methods often focus on direct reactions and the optimization of conditions to favor the desired product.

The most straightforward chemical route to this compound is the direct esterification of angelic acid with ethanol (B145695). This reaction, a type of Fischer esterification, involves heating a mixture of the carboxylic acid and the alcohol in the presence of a strong acid catalyst. youtube.comyoutube.com

The general reaction is as follows: Angelic Acid + Ethanol ⇌ this compound + Water

A strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is used to catalyze the reaction. youtube.comyoutube.com The process is reversible, and to drive the equilibrium toward the product side, an excess of one reactant (usually ethanol) is used, or the water formed during the reaction is removed. researchgate.net The mixture is typically heated under reflux for a set period to achieve a satisfactory conversion rate. youtube.com

A significant challenge in the synthesis of this compound is the potential for isomerization to ethyl tiglate. The (E)-isomer (tiglate) is generally more stable than the (Z)-isomer (angelate), and the conditions of direct esterification, such as high temperatures and strong acids, can promote this conversion.

To mitigate this, specific synthetic strategies are employed. Research has explored isomerization catalysts that can selectively favor one isomer over the other. For instance, organic sulfinic acids, such as p-toluenesulfinic acid or benzenesulfinic acid, have been patented for the isomerization of tiglic acid or its esters to angelic acid or its esters. google.com By carefully selecting the catalyst and reaction temperature, typically between 50°C and 170°C, the equilibrium can be shifted to favor the formation of the angelate isomer. google.com This indicates that controlling the catalytic environment is crucial for maintaining the desired stereochemistry.

Achieving high yield and purity in this compound synthesis requires meticulous optimization of several reaction parameters. Studies on similar esterification reactions provide insight into the key variables. researchgate.netangolaonline.net

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can promote the undesirable isomerization to ethyl tiglate and lead to side reactions. researchgate.net

Catalyst Concentration: The amount of acid catalyst influences the rate of esterification. A higher catalyst concentration can accelerate the reaction, but it can also increase the rate of isomerization and other side product formations. researchgate.net

Molar Ratio of Reactants: Using an excess of ethanol relative to angelic acid can shift the reaction equilibrium to favor the formation of this compound, thereby increasing the conversion of the acid. researchgate.net

The optimization of these conditions is a balancing act to maximize the formation of the desired product while minimizing isomerization and byproducts.

Table 1: Optimization of Reaction Parameters for Esterification

| Parameter | Condition | Impact on Yield/Purity |

| Temperature | Increase from 50°C to 70°C | Increases reaction rate but may promote isomerization to the more stable tiglate isomer. researchgate.net |

| Catalyst Concentration | Increase from 1% to 3% (vol) | Enhances the conversion rate but can also accelerate side reactions if not controlled. researchgate.net |

| Reactant Molar Ratio | Increase ethanol to acid ratio | Shifts equilibrium to favor product formation, increasing overall yield. researchgate.net |

Chiral Synthesis Considerations for Angelate Esters

While this compound itself is not chiral, the synthesis of angelate esters derived from chiral alcohols is an important area of organic synthesis. These methods focus on creating specific stereocenters with high enantioselectivity. nih.gov

One advanced approach is the nickel-catalyzed enantioconvergent coupling. This method can synthesize esters of chiral dialkyl carbinols from an alkyl halide, an olefin, and a hydrosilane. organic-chemistry.orgresearchgate.net This allows for the creation of a stereocenter with good enantioselectivity in a single step. nih.gov

Another powerful technique is Dynamic Kinetic Resolution (DKR). DKR combines the rapid, enzyme-catalyzed acylation of one enantiomer of a racemic alcohol with the in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This is often achieved using a combination of a lipase (B570770) for the resolution and a metal complex (e.g., based on ruthenium or vanadium) to catalyze the racemization of the alcohol substrate. organic-chemistry.org This dual catalytic system allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester product with high enantiomeric excess. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, characterized by mild reaction conditions and high selectivity. Enzymes, particularly lipases, are widely used for ester synthesis.

Lipase-mediated esterification can be used to produce this compound from angelic acid and ethanol. Immobilized lipases, such as Candida antarctica Lipase B (often commercialized as Novozym 435), are highly effective for this purpose. nih.govscielo.br The reaction is typically carried out in an organic solvent or, in some cases, a solvent-free system, which simplifies downstream processing. nih.gov The key advantages of using biocatalysts include:

High chemo-, regio-, and enantioselectivity.

Operation under mild temperatures and neutral pH, which minimizes isomerization and side reactions.

Reduced environmental impact due to the biodegradable nature of the catalyst and milder process conditions.

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and novel reaction pathways. researchgate.netresearchgate.net For instance, a chemical process might be used to synthesize a precursor which is then subjected to an enzymatic transformation to yield the final product with high enantiopurity. mdpi.comnih.gov This integrated approach leverages the strengths of both chemical catalysis (e.g., for bond formations not easily achieved enzymatically) and biocatalysis (e.g., for highly selective chiral resolutions or reductions). researchgate.netresearchgate.net

Table 2: Biocatalysts in Ester and Chiral Intermediate Synthesis

| Biocatalyst | Reaction Type | Key Findings & Applications |

| Candida antarctica Lipase B (Novozym 435) | Esterification / Perhydrolysis | Highly efficient for synthesizing esters and can be used to generate peroxy acids in situ for epoxidation reactions. nih.govnih.gov |

| Pichia pastoris | Asymmetric Reduction | Used for the stereoselective reduction of keto groups to produce chiral hydroxy esters, which are valuable intermediates. researchgate.net |

| Ene-reductases (ERs) | Asymmetric C=C Reduction | Capable of reducing activated carbon-carbon double bonds to create chiral centers, useful in synthesizing chiral alkanoates. researchgate.net |

| Pseudomonas stutzeri Lipase | Dynamic Kinetic Resolution | Used in combination with a ruthenium catalyst for the efficient dynamic kinetic resolution of various alcohols. organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl Angelate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of ethyl angelate can be achieved.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The characteristic signals include a triplet and a quartet for the ethyl group protons, and two distinct signals for the vinyl and methyl protons of the angelic acid moiety.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals correspond to the carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the two methyl carbons.

To establish the connectivity between protons and carbons, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group (the quartet of the -CH₂- group and the triplet of the -CH₃ group). It would also show a correlation between the vinyl proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| H-3 | C-3 | H-4 | C-3 | C-1, C-2, C-4 |

| H-4 | C-4 | H-3 | C-4 | C-2, C-3 |

| H-1' | C-1' | H-2' | C-1' | C-1, C-2' |

| H-2' | C-2' | H-1' | C-2' | C-1' |

| H-5 | C-5 | C-5 | C-1, C-2, C-3 |

This compound (Z-isomer) and ethyl tiglate (E-isomer) can be distinguished by NMR spectroscopy, primarily through differences in the chemical shifts of the protons and carbons around the double bond due to the anisotropic effect of the carbonyl group.

In the ¹H NMR spectrum, the vinyl proton (H-3) in this compound is expected to appear at a slightly different chemical shift compared to the corresponding proton in ethyl tiglate. Similarly, the chemical shifts of the methyl protons attached to the double bond (C-4 and C-5) will differ between the two isomers.

The ¹³C NMR spectra will also show diagnostic differences. The chemical shifts of the olefinic carbons (C-2 and C-3) and the methyl carbons (C-4 and C-5) are sensitive to the stereochemistry around the double bond.

| Compound | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| This compound (Z) | H-3: ~6.0 | C-1: ~167 |

| H-4: ~1.8 | C-2: ~128 | |

| H-5: ~2.0 | C-3: ~139 | |

| H-1': ~4.1 | C-4: ~16 | |

| H-2': ~1.2 | C-5: ~20 | |

| C-1': ~60 | ||

| C-2': ~14 | ||

| Ethyl Tiglate (E) | H-3: ~6.8 | C-1: ~167 |

| H-4: ~1.8 | C-2: ~128 | |

| H-5: ~1.8 | C-3: ~139 | |

| H-1': ~4.2 | C-4: ~12 | |

| H-2': ~1.3 | C-5: ~14 | |

| C-1': ~60 | ||

| C-2': ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups:

C=O Stretch: A strong absorption band is observed in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group of an α,β-unsaturated ester.

C=C Stretch: An absorption band in the region of 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-O single bond stretching vibrations of the ester group.

C-H Stretch: Absorption bands just above 3000 cm⁻¹ are due to the stretching of the sp² C-H bond of the vinyl group, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds of the methyl and ethyl groups.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C=O Stretch (α,β-unsaturated ester) | 1700 - 1725 |

| C=C Stretch | 1640 - 1680 |

| C-O Stretch | 1100 - 1300 |

| sp² C-H Stretch | > 3000 |

| sp³ C-H Stretch | < 3000 |

While the IR spectra of this compound and ethyl tiglate are generally similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-H out-of-plane bending vibrations of the vinyl group can be particularly informative. For cis (Z) and trans (E) isomers, the position and intensity of these bands can differ due to the different spatial arrangement of the substituents around the double bond.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) typically involves the following key pathways:

Loss of the ethoxy group (-OCH₂CH₃): This results in the formation of an acylium ion [M - 45]⁺, which is often a prominent peak.

Loss of an ethyl radical (-CH₂CH₃): This leads to the formation of a fragment ion [M - 29]⁺.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this rearrangement can occur, leading to a characteristic fragment ion.

Cleavage of the ester group: Fragmentation can also occur at the C-O bond, leading to other characteristic ions.

| m/z | Possible Fragment | Loss |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |

| 113 | [C₆H₉O₂]⁺ | -CH₃ |

| 100 | [C₅H₈O₂]⁺ | -C₂H₄ (ethylene) |

| 83 | [C₅H₇O]⁺ | -OCH₂CH₃ |

| 55 | [C₄H₇]⁺ |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds like this compound. In EI-MS, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of characteristic product ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for detailed structural interpretation.

The mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage pathways common to unsaturated esters. The molecular ion peak ([C₇H₁₂O₂]•+) is observed at a mass-to-charge ratio (m/z) of 128. The fragmentation pattern is dominated by cleavages at the ester functional group and rearrangements involving the double bond.

Key fragmentation pathways for this compound include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond results in the formation of the acylium ion [CH₃CH=C(CH₃)CO]⁺ at m/z 83. This is often a prominent peak in the spectrum of ethyl esters.

Loss of an ethyl radical (-CH₂CH₃): Fragmentation of the ethyl ester moiety can lead to the loss of an ethyl radical, resulting in a fragment at m/z 99.

McLafferty Rearrangement: While less common for α,β-unsaturated esters compared to their saturated counterparts, a McLafferty-type rearrangement can potentially occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the alkyl chain: Fragmentation within the butenoyl portion of the molecule can also occur, leading to smaller fragment ions.

The base peak in the mass spectrum of this compound is observed at m/z 55, with other significant peaks at m/z 83, 29, 27, and 100. nih.gov

| m/z | Relative Intensity | Plausible Fragment Ion |

|---|---|---|

| 55 | 999 | [C₄H₇]⁺ |

| 83 | 769 | [M - OCH₂CH₃]⁺ |

| 29 | 465 | [C₂H₅]⁺ |

| 27 | 388 | [C₂H₃]⁺ |

| 100 | 229 | [M - C₂H₄]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that allows for the determination of the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. This precision enables the unambiguous determination of the elemental composition of a compound, as molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms.

For this compound, with the molecular formula C₇H₁₂O₂, the calculated monoisotopic mass is 128.08373 Da. nih.govnist.gov Experimental determination of the exact mass using HRMS would yield a value very close to this theoretical mass, confirming the elemental composition and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is particularly crucial in the analysis of complex mixtures where multiple components may have the same integer mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Nominal Mass | 128 Da |

| Calculated Monoisotopic Mass | 128.08373 Da |

Hyphenated Spectroscopic Techniques (e.g., UHPLC-ESI-qQTOF)

The analysis of this compound, especially within complex matrices or for the differentiation from its isomers such as ethyl tiglate, is significantly enhanced by the use of hyphenated spectroscopic techniques. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-qQTOF) is a particularly potent combination.

UHPLC provides rapid and high-resolution separation of compounds based on their physicochemical properties, such as polarity. This is critical for separating this compound from its geometric isomer, ethyl tiglate, which has very similar properties. The separated components are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This preserves the molecular weight information of the analyte.

The quadrupole time-of-flight (qQTOF) mass analyzer offers both high resolution and accurate mass measurement for both precursor and product ions. This allows for the confident identification of the separated compounds based on their exact mass and, if necessary, their fragmentation patterns obtained through tandem mass spectrometry (MS/MS). In a typical UHPLC-ESI-qQTOF analysis of a sample containing this compound, the compound would be separated chromatographically, and its exact mass would be determined with high accuracy, confirming its elemental composition. Furthermore, MS/MS experiments could be performed to generate fragment ions that provide structural confirmation. This hyphenated approach is invaluable for the unambiguous identification and quantification of this compound in challenging analytical scenarios. rsc.orgmdpi.comresearchgate.net

Analytical Chemistry Methodologies for Ethyl Angelate Quantification and Identification

Chromatographic Separation Techniques

Chromatography plays a central role in isolating ethyl angelate from other co-occurring compounds, which is a necessary step before its detection and quantification. Different chromatographic methods are chosen based on the volatility, polarity, and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency makes it suitable for resolving this compound from complex mixtures found in essential oils and plant extracts. pherobase.comthegoodscentscompany.comtubitak.gov.trresearchgate.net

Retention indices (RI) are a valuable tool in GC for compound identification, providing a standardized measure of retention time relative to a series of n-alkanes. The RI of a compound is influenced by the stationary phase of the GC column. On polar columns, compounds with higher polarity will generally exhibit longer retention times and thus higher retention indices compared to non-polar compounds with similar boiling points.

Research has reported retention indices for this compound on various stationary phases. For instance, on a polar column like Carbowax PEG CB, this compound has a reported normal alkane RI of 1169, determined with a temperature program from 60 °C to 246 °C at 3 °C/min. nist.gov The use of polar columns is particularly relevant for esters like this compound, which contain polar functional groups that interact with the stationary phase through dipole-dipole interactions and hydrogen bonding. sigmaaldrich.com Comparing experimentally determined RIs with literature values obtained on similar columns is a common method for tentative identification of this compound in samples. researchgate.netresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. This makes it an indispensable tool for both qualitative and quantitative analysis of this compound in complex biological and environmental matrices. pherobase.comthegoodscentscompany.comresearchgate.net

In GC-MS, after chromatographic separation, compounds eluting from the GC column are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. This spectrum serves as a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries such as the NIST database. researchgate.netbotanyjournals.com

GC-MS is widely used for profiling the volatile components of essential oils, where this compound is often present as a minor or major constituent alongside numerous other compounds. thegoodscentscompany.comtubitak.gov.tr The mass spectrum of this compound typically shows characteristic fragmentation patterns that aid in its identification. For instance, the mass spectrum of phenthis compound (a related angelate ester) shows prominent ions at m/z 105, 104, 91, 83, 77, 65, 55, and 39. ni.ac.rs While this compound will have a different mass spectrum, it will also exhibit characteristic fragments related to its ethyl and angelate moieties.

Quantitative analysis using GC-MS can be performed by integrating the peak areas of this compound in the total ion chromatogram (TIC) or selected ion monitoring (SIM) mode and comparing them to calibration curves prepared with known concentrations of an this compound standard. This allows for the determination of the concentration of this compound in the original sample matrix. Studies on essential oils and plant extracts frequently report the percentage of this compound in the total composition based on GC-MS analysis. thegoodscentscompany.comtubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used for the analysis of organic compounds. While GC is preferred for highly volatile compounds, HPLC is well-suited for less volatile or thermally labile substances. Although this compound is relatively volatile and commonly analyzed by GC, HPLC can be applied, particularly for quantitative analysis in certain matrices or when analyzing less volatile angelate derivatives.

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Different stationary phases (e.g., reversed-phase or normal-phase) and mobile phase compositions can be employed to achieve optimal separation. Detection is typically done using UV-Vis detectors, diode array detectors (DAD), or mass spectrometers (HPLC-MS).

Studies on Angelica gigas roots, which contain decursinol (B1670153) angelate (an ester of angelic acid), demonstrate the application of HPLC for the quantitative determination of angelate derivatives in complex plant extracts. researchgate.netmdpi.comjst.go.jpthieme-connect.com These studies utilize reversed-phase HPLC columns and mobile phases typically consisting of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.netjst.go.jpjocpr.com Quantitative analysis is performed by injecting known volumes of sample extracts and standards, measuring peak areas, and using calibration curves. mdpi.comjst.go.jp While these examples focus on a larger, less volatile angelate derivative, the principles of HPLC method development and quantitative analysis are applicable to this compound if the matrix and analytical requirements necessitate this technique. HPLC-UV methods have been developed and validated for the quantitative determination of compounds in plant extracts, demonstrating good linearity, precision, and recovery. jocpr.com

Thin-Layer Chromatography (TLC) for Initial Separation and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for initial separation, qualitative analysis, and monitoring reaction progress or fraction purity. physicsandmathstutor.comresearchgate.net

In TLC, a sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then placed in a developing solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differing affinities for the stationary and mobile phases. Compounds are visualized using UV light or staining reagents.

TLC can be used for the preliminary separation of this compound from a mixture and for comparing its retention factor (Rf) value to that of a known standard. physicsandmathstutor.com Different solvent systems can be employed to optimize the separation. For example, mixtures of n-hexane and ethyl acetate (B1210297) are commonly used as mobile phases in normal-phase TLC for separating relatively non-polar to moderately polar compounds. researchgate.nete-fas.orgtandfonline.comnih.gov The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase) and can be used for tentative identification. stevens.edu TLC has been used to check the purity of fractions containing angelate esters obtained from column chromatography. ni.ac.rsresearchgate.net

Challenges in Isomeric Differentiation in Analytical Contexts

A significant challenge in the analytical chemistry of this compound is its differentiation from its geometric isomer, ethyl tiglate. These two compounds have the same molecular formula and molecular weight (C7H12O2, 128.17 g/mol ) nist.govnist.gov and very similar chemical properties, making their separation and unambiguous identification analytically demanding. researchgate.netresearchgate.net

While GC can often separate these isomers due to subtle differences in their interactions with the stationary phase, their mass spectra obtained under standard electron ionization (EI) conditions can be very similar, sometimes making differentiation based solely on MS data difficult or impossible. researchgate.netni.ac.rsresearchgate.net This can lead to misidentification, especially when analyzing complex natural samples where both isomers might be present. ni.ac.rsresearchgate.net

Ecological Significance and Biological Interactions of Ethyl Angelate

Role in Plant Defense Mechanisms Against Pests (e.g., Beetles)

Plants employ a diverse array of defense mechanisms against herbivorous insects, including the production of secondary metabolites. These compounds can deter feeding, disrupt insect development, or attract natural enemies of the pests. While the direct role of ethyl angelate specifically in plant defense against beetles is not extensively detailed in the provided search results, the broader context of plant defense mechanisms involving volatile organic compounds and esters is relevant.

Plant defense against insect pests often involves complex signaling pathways mediated by phytohormones such as jasmonic acid (JA) and ethylene (B1197577) (ET). These hormones can act synergistically to induce the production of defensive compounds, including volatile signals that can attract natural enemies of herbivores or directly affect the pests slu.semdpi.comnih.gov. For instance, chewing by herbivores can induce ET production, which works synergistically with JA to bolster plant defenses nih.gov.

Esters, as a class of compounds, are known to be present in floral scents and can mediate interactions between plants and insects researchgate.net. Some studies on plant defense focus on other angelate esters, such as decursinol (B1670153) angelate found in Angelica gigas, which has shown various pharmacological properties, including neuroprotective effects nih.gov. Another angelate ester, isobutyl angelate, is a dominant compound in Roman chamomile (Chamaemelum nobile) essential oil, which exhibits anti-inflammatory and potentially microbiome-supportive properties mdpi.com. While these examples highlight the defensive or interactive roles of related angelate esters and the broader mechanisms of plant defense, specific research detailing this compound's direct impact on beetle behavior or physiology as a defense mechanism was not prominently found.

However, the general principles of plant defense involving volatile organic compounds and the role of esters in plant-insect interactions suggest a potential, albeit not explicitly defined in the provided results, role for this compound in such processes. The resistance of certain insect pests, like the pollen beetle (Meligethes aeneus), to various insecticides underscores the ongoing evolutionary arms race between plants and herbivores and the importance of understanding plant-derived compounds in this context plantprotection.pl.

Inter-species Chemical Communication and Allelopathic Effects

Chemical communication between species is a fundamental aspect of ecological interactions. This can involve the release of semiochemicals, which are compounds that carry messages between organisms. These include pheromones (communication within a species) and allomones or kairomones (communication between different species) plantprotection.pl. Volatile organic compounds from plants play a significant role in attracting pollinators, deterring herbivores, or signaling to other plants researchgate.netplantprotection.pl.

Allelopathy is a specific type of inter-species chemical communication where one plant releases biochemicals that influence the growth, survival, and reproduction of other organisms, particularly other plants redalyc.orgresearchgate.netnih.gov. These allelochemicals can be released through root exudates, volatilization, or decomposition of plant residues researchgate.netawsjournal.org. Many allelopathic compounds are phenolic compounds or terpenes redalyc.orgnih.gov.

While the provided search results discuss inter-species chemical communication in the context of insect pheromones nih.govarchive.org and the general concept of allelopathy involving various plant compounds like phenolic acids redalyc.orgawsjournal.org, direct evidence specifically linking this compound to allelopathic effects or its role as a semiochemical in inter-species communication was not found. Studies on allelopathy often focus on the effects of plant extracts or specific classes of compounds, and while ethyl acetate (B1210297) extracts are sometimes used in the process of isolating allelochemicals, this does not directly implicate this compound as the active compound redalyc.orgresearchgate.netnih.gov.

Influence on Microbiome Dynamics

The microbiome, the community of microorganisms in a particular environment (such as the plant rhizosphere or the animal gut), plays a crucial role in the health and ecological interactions of the host organism. Plants interact extensively with soil microbes, and these interactions can influence nutrient uptake, disease resistance, and growth. Similarly, the gut microbiome of animals is vital for digestion, immune function, and metabolism nih.govfrontiersin.orgmdpi.com.

Plant-derived compounds, including phytochemicals, can significantly impact the composition and activity of microbial communities mdpi.com. These compounds can act as substrates for microbial metabolism, selectively promote or inhibit the growth of certain microbes, or modulate microbial gene expression nih.govmdpi.com.

While the search results highlight the general influence of plant phytochemicals on the gut microbiome mdpi.com and the role of gut microbiota in metabolizing ingested compounds nih.gov, direct information regarding the specific influence of this compound on microbiome dynamics (either plant-associated or animal-associated) is not available in the provided snippets. Studies on the gut microbiome often focus on the effects of complex dietary components like ellagitannins and their metabolites mdpi.com or other classes of phytochemicals mdpi.com.

The metabolism of xenobiotics by the gut microbiota is a recognized phenomenon, and the chemical transformation of ingested compounds can alter their biological effects nih.gov. Esters can be hydrolyzed by enzymes, including those produced by gut bacteria nih.gov. Therefore, it is plausible that this compound, if ingested by herbivores, could be metabolized by their gut microbiota, potentially influencing both the compound's effects on the insect and the composition of the microbial community. However, this remains speculative based on the general information available.

Chemical Reactivity and Derivatization Studies of Ethyl Angelate

Investigation of Isomerization Kinetics and Thermodynamics

Isomerization is a chemical process where a molecule is transformed into another molecule with the same atoms, but the atoms are rearranged differently. In the context of unsaturated esters like ethyl angelate, this often involves the interconversion between the cis (Z) and trans (E) isomers around the carbon-carbon double bond. This compound is the Z-isomer of ethyl 2-methylbut-2-enoate, while ethyl tiglate is the corresponding E-isomer.

Studies on the isomerization of α,ß-unsaturated esters, such as the photochemical trans to cis isomerization of ethyl tiglate to this compound, have been investigated. Lewis acids can enhance this photochemical isomerization researchgate.net. The kinetics and thermodynamics of cis-trans isomerization in various systems, while not always specific to this compound, provide a framework for understanding such processes in related unsaturated esters longdom.orgd-nb.info. Factors like solvent polarity can significantly influence the rate and thermodynamic parameters (activation energy, enthalpy, entropy, and free energy of activation) of cis-trans isomerization longdom.org. For instance, the rate of isomerization can increase with increasing solvent polarity, accompanied by a decrease in activation energies and enthalpy differences between isomers longdom.org.

While specific detailed kinetic and thermodynamic data solely for the isomerization of this compound itself were not extensively found in the search results, the principles observed for similar α,ß-unsaturated esters and the influence of factors like catalysts and solvents are relevant to understanding the potential isomerization behavior of this compound.

Chemical Transformations and Reaction Pathways

Esters like this compound can undergo various chemical transformations. These include reactions typical of esters and compounds containing a carbon-carbon double bond.

General reactions for esters include hydrolysis, transesterification, ammonolysis, and reduction. The double bond in this compound can participate in addition reactions (e.g., hydrogenation, halogenation) and potentially oxidation reactions.

Research on chemical transformations of natural compounds, including those with angelate moieties, highlights processes such as oxidation, reduction, hydroxylation, and dealkylation researchgate.net. Microbial transformations can also play a role in modifying natural compounds, offering advantages like high stereo- and regioselectivity under mild conditions researchgate.net. These biotransformation processes can lead to the formation of derivatives with altered properties, including changes in hydrophilicity or bioactivity researchgate.net.

In broader contexts of chemical processes involving esters, such as the liquefaction of cellulose (B213188) in sub- and supercritical ethanol (B145695), complex reaction networks involving degradation, dehydration, isomerization, aldol (B89426) condensation, and esterification have been observed, leading to the formation and subsequent decomposition of ethyl esters ncsu.edu.

While specific detailed reaction pathways focusing exclusively on the transformations of this compound were not retrieved, the general reactivity of esters and α,ß-unsaturated compounds, along with examples of transformations of related natural products, provide insight into potential reaction pathways for this compound.

Derivatization for Enhanced Analytical Detectability or Modified Bioactivity

Derivatization is a technique used to modify the chemical structure of a compound to improve its properties for analysis or to alter its biological activity researchgate.netnih.gov. For analytical purposes, derivatization can enhance detectability by introducing functional groups that are more responsive to specific detection methods, such as chromatography-mass spectrometry (GC-MS) researchgate.netnih.gov. It can also improve separation efficiency or allow for the analysis of volatile or thermally unstable compounds researchgate.net.

In the context of analysis, derivatization followed by techniques like GC-MS is a common methodology for quantifying various compounds nih.gov. For example, derivatization has been used to analyze ethyl carbamate (B1207046) in alcoholic beverages nih.gov. Solid-phase analytical derivatization is a technique that combines derivatization and extraction, offering advantages like enhanced sensitivity, efficiency, and reproducibility researchgate.net. Reagents like ethyl chloroformate have been used as derivatization agents in analytical procedures, such as the enantiomeric analysis of amino acids sigmaaldrich.com.

Derivatization can also be employed to modify the bioactivity of compounds. This is particularly relevant for natural products, where structural modifications can lead to derivatives with enhanced or altered biological properties researchgate.net. For instance, microbial transformations can produce derivatives with greater pharmacological activity than the parent compounds researchgate.net. Semisynthesis approaches involving the esterification of alcohols with angelate groups have been explored to prepare derivatives of natural products like ingenol (B1671944), with careful consideration of stereochemistry and potential isomerization during the derivatization process researchgate.net.

While direct examples of the derivatization of this compound specifically for enhanced analytical detectability or modified bioactivity were not prominently featured in the search results, the principles and methods of derivatization applied to similar esters and natural products containing angelate moieties are applicable. The choice of derivatization method and reagent would depend on the specific analytical technique or desired bioactivity modification.

Structure Activity Relationship Sar Studies of Angelate Esters Relevant to Ethyl Angelate

Comparative Analysis of Ester Moiety Influence on Biological Functions

The nature of the alcohol group esterified to angelic acid significantly influences the biological activity of the resulting angelate ester. While specific detailed comparative studies focusing solely on ethyl angelate against a broad range of biological functions are limited in the provided search results, research on other angelate esters provides insights into how variations in the ester moiety can impact activity.

Studies on phorbol (B1677699) esters, which can be esterified with various fatty acids including angelic acid, demonstrate the importance of the ester substituent for their activity, such as the enhancement of serotonin (B10506) and acetylcholine (B1216132) release in rat brain cortex nih.gov. Different phorbol esters with varying ester chains showed differing potencies in these effects nih.gov. For instance, 12-deoxyphorbol 13-angelate (dPAng), which contains an angelate moiety, enhanced serotonin release, as did other deoxyphorbol (B1633219) monoesters with acetate (B1210297), phenylacetate, and isobutyrate substituents, while a longer chain ester (12-deoxyphorbol 13-tetradecanoate) was ineffective nih.gov. This suggests that the size and nature of the ester group play a role in the interaction with biological targets, potentially influencing binding affinity or downstream signaling events.

The influence of the ester moiety can extend to various biological effects, including cytotoxicity, anti-inflammatory, and antimicrobial activities, which have been reported for different angelate-containing natural products like shikonin (B1681659) angelate and methallyl angelate nih.govwikipedia.org. Although the specific contribution of the ethyl ester in this compound to particular biological functions is not quantitatively detailed in the search results, the broader context of angelate ester SAR indicates that the ester group is a critical determinant of how these molecules interact with biological systems and elicit responses.

To illustrate the concept of ester moiety influence, data from a study on the cytotoxicity of ingenol (B1671944) esters could be relevant, although specific data for this compound is absent. For example, the 90% lethal dose (LD90) of ingenol-3-angelate (PEP005) varied across different tumor cell lines, demonstrating its cytotoxic potential fishersci.at. While this table does not compare different angelate esters, it shows the activity of one significant angelate ester, providing a point of reference for the type of biological data used in SAR studies.

| Compound | Cell Line | LD90 (µM) |

| Ingenol-3-angelate | SKMel28 | 180-220 |

| Ingenol-3-angelate | B16 | 180-220 |

Emerging Research Avenues and Future Perspectives for Ethyl Angelate

Exploration of Undiscovered Natural Sources and Biosynthetic Routes

The quest for novel and sustainable sources of ethyl angelate is leading researchers to explore a wider range of plant species and microorganisms. While traditionally associated with a few known plants, recent findings are expanding this list and shedding light on the biochemical pathways responsible for its formation.

Natural Occurrence:

This compound has been identified as a volatile component in a variety of plants. Notably, it is a recognized constituent of the aroma profile of mango (Mangifera indica). nih.gov Its parent acid, angelic acid, and its various esters are found in a number of species, particularly within the Apiaceae family. wikipedia.org This includes angelica root (Angelica archangelica), from which the acid derives its name, as well as Roman chamomile (Anthemis nobilis), sabadilla (Schoenocaulon officinale), and lovage (Levisticum officinale). acs.orgbritannica.com In Roman chamomile, for instance, esters of angelic and tiglic acids are major components of its essential oil. wikipedia.org Isobutyl angelate, a related compound, has been reported in Chamaemelum nobile. nih.gov

| Plant Species | Compound(s) Found |

| Mangifera indica (Mango) | This compound nih.gov |

| Angelica archangelica (Angelica) | Angelic acid esters britannica.com |

| Anthemis nobilis (Roman chamomile) | Esters of angelic and tiglic acids wikipedia.org |

| Schoenocaulon officinale (Sabadilla) | Angelic acid esters acs.org |

| Levisticum officinale (Lovage) | Angelic acid esters acs.org |

| Chamaemelum nobile | Isobutyl angelate nih.gov |

Biosynthetic Pathways:

The precise biosynthetic pathway of this compound in plants is still an active area of investigation. However, research on the biosynthesis of other ethyl esters in microorganisms like Saccharomyces cerevisiae provides a valuable model. For example, the production of ethyl butyrate (B1204436) in yeast involves a two-step process:

Formation of an Acyl-CoA: A specific acyl-CoA, in this case, butyryl-CoA, is synthesized within the cell. nih.gov

Esterification: An alcohol acyltransferase (AAT) enzyme then catalyzes the reaction between the butyryl-CoA and ethanol (B145695) to form ethyl butyrate. nih.govresearchgate.net

It is hypothesized that a similar pathway exists for this compound, likely involving the formation of an "angeloyl-CoA" intermediate from angelic acid, followed by an enzymatic esterification with ethanol. The identification and characterization of the specific enzymes involved in this pathway, particularly the angeloyl-CoA synthetase and the specific alcohol acyltransferase, are key research objectives. Understanding these pathways could pave the way for the biotechnological production of this compound through metabolic engineering of microorganisms.

Development of Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, significant research efforts are being directed towards developing sustainable and environmentally benign methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional chemical synthesis.

Enzymatic Synthesis:

The use of enzymes, particularly lipases, as biocatalysts for esterification reactions represents a major advancement in green synthesis. iith.ac.in Lipases can catalyze the formation of ethyl esters under mild reaction conditions, often with high selectivity, which reduces the formation of unwanted byproducts. researchgate.net Research has demonstrated the successful enzymatic synthesis of various ethyl esters, such as those from waste oils and ethyl lactate, in continuous reactor systems. nih.govimedpub.com This approach is highly promising for the production of this compound, offering a biodegradable and reusable catalytic system. Studies on the enzymatic synthesis of ethyl hexanoate (B1226103) have shown that immobilized lipases can be highly effective. consensus.app

Green Solvents and Reaction Media:

The choice of solvent is a critical factor in the environmental impact of a chemical process. jk-sci.com Researchers are exploring the use of green solvents for this compound synthesis to replace traditional volatile organic compounds. Promising alternatives include:

Bio-based solvents: Ethyl lactate, itself a biodegradable ester, has been successfully used as a green reaction medium for various organic syntheses. researchgate.netorientjchem.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific reactions. Choline chloride-based DESs have been shown to be effective media for the enzymatic synthesis of ethyl lactate. imedpub.com

Solvent-free systems: Conducting reactions without a solvent, where one of the reactants acts as the solvent, is an ideal green chemistry approach. This has been successfully applied in the enzymatic synthesis of other flavor esters. researchgate.net

Sustainable Catalysis and Process Intensification:

Beyond enzymatic catalysis, other sustainable catalytic systems are being investigated. The use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, offers an alternative to corrosive liquid acids. bohrium.com

Process intensification strategies are also being employed to make ester synthesis more efficient and sustainable. These include the use of membrane-integrated reactors that can continuously remove water, a byproduct of esterification, thereby shifting the reaction equilibrium towards the product and increasing conversion rates under milder conditions. mdpi.com

Advanced Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work. These methods are being applied to the study of this compound and related esterification reactions to understand reaction mechanisms, predict properties, and design more efficient synthetic processes.

Reaction Mechanism and Kinetics Modeling:

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules and predict their reactivity. DFT calculations can be employed to elucidate the detailed mechanism of esterification reactions, including the identification of transition states and the calculation of reaction energy barriers. nih.gov For instance, DFT studies on the synthesis of ethyl acetate (B1210297) have helped to identify the rate-determining step of the reaction. nih.gov This knowledge is crucial for optimizing reaction conditions to improve yield and efficiency.

Kinetic modeling is another important computational tool that can be used to predict the rate of a reaction under different conditions. nih.gov By developing accurate kinetic models for the synthesis of this compound, researchers can simulate and optimize the process, reducing the need for extensive and time-consuming laboratory experiments. bohrium.commdpi.com

Property Prediction and In Silico Screening:

In silico methods can be used to predict various physicochemical properties of molecules, such as their solubility, volatility, and reactivity. ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, a computational method commonly used in drug discovery, can also be applied to understand the behavior of compounds like this compound. imist.ma

Furthermore, computational screening can be used to identify promising new catalysts or reaction conditions. For example, by modeling the interaction between different enzymes and the substrates (angelic acid and ethanol), it may be possible to identify the most efficient biocatalyst for this compound synthesis without having to test a large number of enzymes experimentally.

Q & A

Q. What are the standard methods for isolating ethyl angelate from natural sources, and how can purity be validated?

this compound is typically isolated from plant sources like Angelica gigas roots using sequential solvent extraction (e.g., methanol, ethyl acetate, n-butanol) followed by silica gel column chromatography . After isolation, structural validation employs gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectroscopy (MS) to confirm molecular identity and purity. For example, decursinol angelate (a related ester) was characterized via NMR (JEOL JNM-LA 400) and MS (JEOL-AX 505WA), with molecular weight confirmed as 328 g/mol .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., ester carbonyl peaks at ~1730 cm⁻¹) and distinguishes axial/equatorial conformers in cyclohexane derivatives .

- NMR spectroscopy : Resolves stereochemistry and substituent positions (e.g., ¹H and ¹³C NMR for decursinol angelate’s coumarin backbone) .

- High-performance liquid chromatography (HPLC) : Quantifies purity and monitors degradation under storage conditions (e.g., stability at -20°C for 3 years in powder form) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s inhibition of NF-κB signaling in inflammatory models?

- In vitro models : Use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Measure NF-κB activation via Western blotting for phosphorylated IκBα or nuclear translocation assays .

- Dose-response studies : Test concentrations ranging from 10–100 μM, as higher doses (>50 μM) of decursinol angelate significantly suppressed NF-κB p65 subunit activation in macrophages .

- Controls : Include positive controls (e.g., Bay 11-7082, a known NF-κB inhibitor) and validate specificity using siRNA knockdown of target pathways .

Q. What methodological strategies address contradictory data on this compound’s bioactivity across studies?

- Source variability : Natural this compound content varies by plant cultivation conditions. For example, Angelica gigas grown in different regions showed divergent decursinol angelate levels (no direct correlation with maturity) .

- Standardization : Use synthetic this compound (purity >98%) to minimize batch-to-batch variability .

- Data normalization : Express bioactivity relative to internal controls (e.g., housekeeping proteins in Western blots) and report IC₅₀ values with 95% confidence intervals .

Q. How can pharmacokinetic interactions between this compound and co-administered drugs be systematically evaluated?

- In vivo models : Administer this compound (e.g., 10 mg/kg) with probe drugs like theophylline in rats. Collect plasma samples at timed intervals and quantify metabolites via HPLC-MS .

- Enzyme inhibition assays : Test this compound against cytochrome P450 isoforms (e.g., CYP1A2, CYP3A4) using human liver microsomes. For example, decursinol angelate altered theophylline metabolism by modulating CYP1A2 activity .

- Statistical analysis : Apply Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ) and assess clinical relevance .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent apoptotic effects of this compound?

- Dose-response curves : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism).

- Combination studies : Use Chou-Talalay synergy analysis to evaluate this compound with chemotherapeutics (e.g., doxorubicin) .

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons .

Q. How should researchers handle large datasets from multi-omics studies on this compound’s mechanisms?

- Data reduction : Prioritize pathways with significant fold changes (e.g., PI3K/Akt, Erk via RNA-seq) .

- Reproducibility : Deposit raw data in public repositories (e.g., Gene Expression Omnibus) and follow FAIR principles .

- Visualization : Use heatmaps for gene clusters and Sankey diagrams for pathway crosstalk (tools: R/Bioconductor, Python Matplotlib) .

Ethical and Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.